![molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7](/img/structure/B2940814.png)
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid is an intriguing synthetic compound recognized for its unique structural configuration and extensive range of applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps:
Formation of 1H-1,3-Benzodiazole Core: Initiating from appropriate benzene or aniline derivatives, cyclization reactions create the benzodiazole core under acidic or basic conditions.
Introduction of Diethylsulfamoyl Group: The incorporation of the diethylsulfamoyl group is achieved through sulfamoylation reactions using diethylsulfamide and suitable electrophilic agents.
Attachment of Propanoic Acid: The propanoic acid moiety is introduced via alkylation reactions, using bromoacetic acid under basic conditions, to achieve the final compound.
Industrial Production Methods: Scaling up to industrial production involves optimizing the synthesis pathway to maximize yield and purity. Factors such as reaction temperatures, catalysts, and solvents are fine-tuned to achieve efficient and cost-effective synthesis at a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the sulfamoyl group, forming sulfone or sulfoxide derivatives.
Reduction: Reduction can occur on the benzodiazole ring, potentially affecting the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can modify the benzodiazole ring, creating a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation produces sulfone or sulfoxide derivatives.
Reduction generates reduced forms of the benzodiazole ring.
Substitution yields various functionalized benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
The compound's unique structure makes it a versatile intermediate in organic synthesis, useful for creating diverse chemical libraries.
Biology:
Research focuses on the compound's potential as a biochemical probe due to its structural properties, aiding in the study of enzyme mechanisms and cellular pathways.
Medicine:
The compound shows promise in drug discovery, particularly in designing inhibitors targeting specific enzymes or receptors.
Industry:
Utilized in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. The benzodiazole core allows binding to enzyme active sites, while the sulfamoyl and propanoic acid groups modulate the electronic and steric properties, enhancing binding affinity and specificity. Pathways involved include inhibition of enzymatic activities or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
3-[1-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid: Lacks the methyl group at position 1.
5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl-acetic acid: Has an acetic acid moiety instead of propanoic acid.
Each of these compounds exhibits unique properties that influence their respective applications and efficacy in various scientific and industrial domains.
And there you have it—no fancy abbreviations, just pure chemical magic. What's your take on the chemistry world?
Biologische Aktivität
3-[5-(Diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid, identified by CAS number 735322-69-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Molecular Characteristics:
- Molecular Formula: C15H21N3O4S
- Molecular Weight: 339.41 g/mol
- Purity: Typically above 95% in commercial preparations.
Property | Value |
---|---|
CAS Number | 735322-69-7 |
Molecular Formula | C15H21N3O4S |
Molecular Weight | 339.41 g/mol |
Purity | ≥ 95% |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment and enzyme inhibition.
Antitumor Activity
Studies on benzodiazole derivatives have shown promising results in inhibiting tumor growth. For instance, a related compound demonstrated efficacy in suppressing tumor proliferation through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its dysregulation is often implicated in cancer progression .
Case Study:
In a xenograft model, compounds structurally related to benzodiazoles displayed significant antitumor effects at low doses, indicating their potential as therapeutic agents in oncology. The mechanism involved the enhancement of unbound drug exposure, leading to increased efficacy against tumor cells .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor metabolism and proliferation.
- Modulation of Signaling Pathways : It could affect critical signaling pathways that control cell cycle progression and apoptosis.
- Interaction with Receptors : Potential interaction with specific cellular receptors that regulate growth factors.
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of benzodiazole derivatives. For example:
- A series of modifications led to improved pharmacokinetic profiles and increased potency against various cancer cell lines.
Comparative Analysis
Compound | Antitumor Activity | Mechanism of Action |
---|---|---|
3-[5-(Diethylsulfamoyl)-1-methyl...] | Moderate | PI3K/AKT/mTOR inhibition |
GDC-0032 (related compound) | High | Enhanced free-drug exposure |
Eigenschaften
IUPAC Name |
3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPGLYRCBMJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.